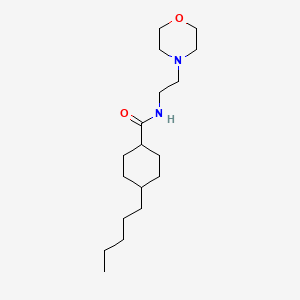

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide

Übersicht

Beschreibung

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide is a chemical compound that features a morpholine ring attached to an ethyl chain, which is further connected to a cyclohexane ring substituted with a pentyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide typically involves the reaction of 4-pentylcyclohexanecarboxylic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include:

- Solvent: Dichloromethane or dimethylformamide

- Temperature: Room temperature to 80°C

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine or cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-morpholinoethyl)benzimidazole: Similar structure with a benzimidazole ring instead of a cyclohexane ring.

N-(2-morpholinoethyl)carbodiimide: Contains a carbodiimide group instead of a carboxamide group.

4-(2-Chloroethyl)morpholine: Similar morpholine ring with a chloroethyl substituent.

Uniqueness

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide is unique due to its combination of a morpholine ring and a cyclohexane ring with a pentyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in medicinal chemistry and materials science .

Biologische Aktivität

N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antioxidant, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a morpholino group attached to an ethyl chain, which is further connected to a cyclohexanecarboxamide framework. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria. A comparative analysis of the antibacterial efficacy of related compounds can be summarized in the following table:

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 22 | 91.66 |

| 2-(4-substituted-phenylimino)thiazolidin-4-one | S. aureus | 24 | 94.00 |

| This compound | Staphylococcus spp. | TBD | TBD |

This data indicates that structural modifications can enhance antibacterial activity, suggesting that this compound may also possess notable antibacterial effects pending further investigation.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging methods. These assays measure the compound's ability to neutralize free radicals, which is critical for preventing oxidative stress-related diseases.

- DPPH Assay Results : Compounds structurally related to this compound demonstrated inhibition percentages ranging from 68% to 81%, indicating strong antioxidant capabilities.

- ABTS Assay Results : Similar findings were observed with inhibition rates correlating positively with the presence of electron-withdrawing groups on the aromatic ring.

Case Study: Anticancer Potential

A notable study investigated the anticancer activity of compounds related to this compound, revealing promising results against various cancer cell lines:

- Cell Lines Tested : HT29 (colorectal adenocarcinoma), H460 (lung cancer).

- Findings : The compound exhibited significant cytotoxic effects, with IC50 values indicating effective growth inhibition at low concentrations.

Discussion

The biological activities of this compound suggest its potential as a therapeutic agent in treating bacterial infections and oxidative stress-related conditions. Further research is warranted to elucidate its mechanisms of action and optimize its pharmacological profile.

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O2/c1-2-3-4-5-16-6-8-17(9-7-16)18(21)19-10-11-20-12-14-22-15-13-20/h16-17H,2-15H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQXTCRZQKXGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323384 | |

| Record name | N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866137-26-0 | |

| Record name | N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.